3-[(2,4-Dimethylphenoxy)methyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-14(12(2)8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSATXYLWWLTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 2,4 Dimethylphenoxy Methyl Piperidine and Its Analogues
Established Synthetic Routes for Piperidine (B6355638) Ring Systems
The formation of the piperidine ring can be achieved through various established methodologies, including catalytic hydrogenation of pyridine (B92270) precursors, cyclization reactions, and stereoselective approaches to control the spatial arrangement of substituents.
The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for synthesizing the corresponding piperidine derivatives. nih.gov This approach involves the reduction of the aromatic pyridine ring using a hydrogen source and a metal catalyst. Various catalytic systems have been developed to achieve high yields and, in some cases, stereoselectivity.
Commonly employed catalysts include those based on rhodium, ruthenium, palladium, and platinum, often supported on carbon (e.g., Rh/C, Ru/C, Pd/C) or in the form of oxides like Rh₂O₃. wikipedia.orgresearchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to improve the efficiency of the reduction. For instance, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). wikipedia.org Transfer hydrogenation, which uses hydrogen donors like formic acid or borane-ammonia, offers an alternative to using high-pressure hydrogen gas. masterorganicchemistry.com
| Catalyst | Hydrogen Source | Substrate | Conditions | Key Features |
| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar) | Functionalized Pyridines | TFE, 40°C | Tolerates various functional groups (alcohols, amines). wikipedia.org |
| Rhodium on Carbon (Rh/C) | H₂ | Pyridines | Mild Conditions | Effective for various pyridine derivatives. |
| Ruthenium on Carbon (Ru/C) | H₂ | 3,5-Dimethylpyridine | Controlled T & P | High yield of corresponding piperidine. researchgate.net |
| Rhodium Complexes | Formic Acid | Pyridinium Salts | Water | Asymmetric reductive transamination for chiral piperidines. masterorganicchemistry.com |
| Borane-Ammonia (H₃N-BH₃) | H₃N-BH₃ | Pyridines | RuCl₃·xH₂O | Metal-free transfer hydrogenation, good cis-selectivity. |
Radical cyclization offers a powerful method for constructing substituted piperidine rings from acyclic precursors. khanacademy.org This approach typically involves the generation of a radical, which then undergoes an intramolecular cyclization to form the six-membered ring. A notable example is the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govajchem-a.com
The choice of radical initiator and hydrogen atom donor can significantly influence the reaction's yield and diastereoselectivity. nih.govajchem-a.com For instance, the use of tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as a reducing agent has been shown to provide a significant enhancement in the trans/cis diastereomeric ratio compared to the more traditional tributyltin hydride (Bu₃SnH). nih.govajchem-a.comorgchemres.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. nih.govajchem-a.com
| Radical Precursor | Reagent | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| 7-substituted-6-aza-8-bromooct-2-enoate | Tributyltin hydride (Bu₃SnH) | 3:1 to 6:1 | Good | nih.govajchem-a.com |
| 7-substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane ((TMS)₃SiH) | Up to >99:1 | 60-90% | nih.govajchem-a.comorgchemres.org |
Controlling the stereochemistry of substituents on the piperidine ring is crucial for pharmacological applications. Stereoselective syntheses aim to produce a single desired stereoisomer. These methods often employ chiral auxiliaries, chiral catalysts, or start from enantiopure precursors from the "chiral pool," such as amino acids. researchgate.net
One sophisticated strategy is the desymmetrization of prochiral starting materials. For example, a one-pot cyclization/reduction cascade of certain halogenated amides can lead to the formation of piperidines. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides has been developed as a modular and stereoselective route to substituted piperidin-4-ols, which are versatile intermediates. This process involves a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating high diastereoselectivity in the ring-forming step. These advanced strategies allow for the efficient construction of complex piperidine scaffolds with precise control over the three-dimensional arrangement of atoms. researchgate.net
The synthesis of highly substituted piperidines often requires multi-step protocols that build complexity in a controlled manner. Multi-component reactions (MCRs) are particularly efficient as they allow for the formation of complex molecules from three or more starting materials in a single step, which is advantageous over linear, step-wise syntheses.
One-pot tandem reactions, catalyzed by agents like ZrOCl₂·8H₂O, have been developed for the synthesis of functionalized piperidines from aromatic aldehydes, amines, and acetoacetic esters. These methods are often designed to be environmentally friendly ("green"), using water as a solvent and employing recyclable catalysts. Such protocols provide access to a wide diversity of piperidine analogues, which are important for creating libraries of compounds for biological screening.
Phenoxy-moiety Incorporation Strategies
The final step in the synthesis of 3-[(2,4-Dimethylphenoxy)methyl]piperidine is the attachment of the 2,4-dimethylphenoxy group to the piperidine scaffold. This is typically achieved by forming an ether linkage.
The formation of the aryloxy linkage in this compound is classically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. khanacademy.orgajchem-a.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide or sulfonate. ajchem-a.com
In the context of synthesizing the target compound, this would involve two primary approaches:
Reacting the sodium or potassium salt of 2,4-dimethylphenol (B51704) (formed by treating the phenol with a strong base like sodium hydride or potassium carbonate) with a 3-(halomethyl)piperidine derivative (e.g., 3-(chloromethyl)piperidine (B1630087) or 3-(bromomethyl)piperidine). khanacademy.org
Alternatively, starting with 3-(hydroxymethyl)piperidine, converting the hydroxyl group into a good leaving group (such as a tosylate or mesylate), and then reacting it with the 2,4-dimethylphenoxide.
This Sₙ2 reaction is highly effective, especially when the carbon atom bearing the leaving group is primary, as is the case with the 'methyl' portion of the (phenoxymethyl) side chain. ajchem-a.com The reaction conditions can be optimized by the choice of solvent, with polar aprotic solvents like DMF or DMSO often facilitating the reaction.
Specific Linker (Methylene Spacer) Introduction Methods
The introduction of the methylene (B1212753) ether linkage (-O-CH₂-) connecting the 2,4-dimethylphenol moiety to the 3-position of the piperidine ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being the most common and direct route.
Two primary strategies for this etherification include:
Reaction of a Piperidine-based Alcohol with a Phenolic Derivative: This approach involves using a precursor such as piperidine-3-methanol. The hydroxyl group of the piperidine derivative is converted into a better leaving group, for instance, by tosylation or conversion to a halide (e.g., using thionyl chloride). The resulting electrophilic intermediate is then reacted with the sodium or potassium salt of 2,4-dimethylphenol (the phenoxide), which acts as the nucleophile to displace the leaving group and form the desired ether linkage.
Reaction of a Phenoxy-based Electrophile with a Piperidine Nucleophile: In this alternative strategy, 2,4-dimethylphenol is first reacted with an electrophile containing a two-carbon chain with two leaving groups, such as 1-bromo-2-chloroethane, or with epichlorohydrin (B41342) followed by further modifications. A more direct approach involves the preparation of 1-(chloromethyl)-2,4-dimethylbenzene or a related species, which can then be reacted with a suitably protected 3-hydroxypiperidine. However, the more common variant involves the reaction of 2,4-dimethylphenoxide with a protected 3-(halomethyl)piperidine derivative. The nitrogen on the piperidine ring must be protected (e.g., with a Boc or Cbz group) to prevent it from acting as a competing nucleophile.
Advanced Synthetic Techniques for this compound Structure Elaboration
Modern synthetic chemistry offers sophisticated tools for the construction and functionalization of complex molecules like substituted piperidines. These advanced techniques provide greater control over stereochemistry, improve efficiency, and allow for the synthesis of a diverse range of analogues.
Palladium (Pd) catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of piperidine synthesis, palladium-catalyzed cross-coupling reactions are invaluable for elaborating the piperidine scaffold. nih.govnih.gov
Key palladium-catalyzed reactions applicable to the synthesis of piperidine derivatives include:
Suzuki-Miyaura Coupling: This reaction can be used to attach aryl or vinyl groups to the piperidine ring. For instance, a borylated piperidine derivative could be coupled with an aryl halide. A one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation of a pyridine precursor offers an efficient route to functionalized piperidines under mild conditions. nih.gov
Heck Coupling: This method is effective for forming carbon-carbon bonds between an unsaturated halide and an alkene. It has been employed in the synthesis of piperidine alkene-alkaloids, catalyzed by palladium-N-heterocyclic carbene (Pd-NHC) complexes. nih.gov
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, for example, by coupling an aryl halide with the piperidine nitrogen. This is particularly useful for synthesizing N-arylpiperidine derivatives.
Cascade Reactions: Palladium catalysts can initiate complex cascade reactions. For example, a photoinduced palladium-catalyzed cascade involving C(sp³)–H functionalization and an intramolecular Tsuji–Trost annulation has been developed for synthesizing multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com
These methods offer modular approaches to a wide array of substituted piperidines, allowing for the late-stage introduction of structural diversity. acs.org
| Reaction Type | Bond Formed | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) / C(sp³) | Halopyridines/piperidines, Boronic acids | Mild conditions, functional group tolerance | nih.gov |
| Heck Coupling | C(sp²) - C(sp²) | Unsaturated halides, Alkenes | Synthesis of alkene-substituted piperidines | nih.gov |
| Buchwald-Hartwig Amination | Aryl - N | Aryl halides, Piperidine | Synthesis of N-arylpiperidines | researchgate.net |
| Cascade Annulation | C - C, C - N | Amino acid derivatives, 1,3-Dienes | Builds complex chiral piperidines in one pot | thieme-connect.com |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. It provides a valuable alternative to metal-based catalysts for producing enantiomerically pure compounds. acs.org In piperidine synthesis, organocatalysis is frequently used to control the stereochemistry during ring formation. acs.org
Common organocatalytic strategies include:
Aza-Michael Reactions: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a key step in many piperidine syntheses. Chiral organocatalysts, such as proline and its derivatives, can promote intramolecular aza-Michael reactions to form the piperidine ring with high stereoselectivity. acs.org
Mannich Reactions: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. Organocatalytic, asymmetric versions of this reaction are widely used to generate β-amino carbonyl compounds, which are versatile precursors for piperidine alkaloids. researchgate.netresearchgate.net
Domino/Cascade Reactions: Organocatalysts can initiate domino reactions where multiple bonds are formed in a single synthetic operation. For example, a domino Michael addition/aminalization process catalyzed by a diphenylprolinol derivative can create polysubstituted piperidines with four contiguous stereocenters in one step with excellent enantioselectivity. acs.org
These methods are particularly advantageous for their operational simplicity, lower toxicity compared to many metal catalysts, and ability to function under mild conditions. nih.gov
Photochemical reactions utilize light to access excited states of molecules, enabling unique transformations that are often difficult to achieve with conventional thermal methods. In the synthesis of piperidine precursors, photochemical strategies can offer novel and efficient routes to piperidinones (also known as δ-lactams), which can be subsequently reduced to the corresponding piperidines. dtic.mil
A notable example is the organophotocatalyzed [1+2+3] strategy for the one-step synthesis of diverse 2-piperidinones. This method uses a photocatalyst to combine simple and readily available starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds under mild conditions. researchgate.net This approach demonstrates high chemoselectivity and tolerance for a wide range of functional groups. researchgate.net Photochemical amine-enone cyclizations represent another route to piperidine structures. dtic.mil The use of light-mediated reactions often results in milder reaction conditions and can provide access to complex molecular architectures efficiently.
Synthetic Characterization and Purity Assessment Techniques in Academic Research
Following the synthesis of this compound or its analogues, rigorous characterization is essential to confirm the chemical structure and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule. For the target compound, specific signals corresponding to the aromatic protons of the dimethylphenoxy group, the methylene spacer protons, and the protons on the piperidine ring would be expected.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which serves as a crucial confirmation of the compound's identity.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key absorptions for this compound would include C-H stretching (aromatic and aliphatic), C-O-C stretching for the ether linkage, and N-H stretching for the secondary amine in the piperidine ring.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a synthesized compound. researchgate.net A sample is passed through a column, and its components are separated based on their interaction with the stationary phase. The purity is determined by the relative area of the peak corresponding to the product in the chromatogram. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and for preliminary purity checks.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to support the structural assignment. nih.gov
| Technique | Abbreviation | Primary Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure, connectivity of atoms |
| Mass Spectrometry | MS | Molecular weight and molecular formula (HRMS) |
| Infrared Spectroscopy | IR | Presence of specific functional groups |
| High-Performance Liquid Chromatography | HPLC | Quantitative purity assessment, separation of mixtures |
| Elemental Analysis | - | Percentage elemental composition (C, H, N) |
Iii. Structure Activity Relationship Sar Studies of 3 2,4 Dimethylphenoxy Methyl Piperidine Analogues
Positional Isomerism on the Piperidine (B6355638) Ring and its Impact on Biological Activity
The position of substituents on the piperidine ring is a critical determinant of biological activity. The spatial arrangement of functional groups in relation to the nitrogen atom and the phenoxymethyl (B101242) side chain directly influences how the molecule fits into and interacts with a receptor's binding pocket. Shifting a substituent from one carbon to another can drastically alter the compound's efficacy and potency.
Research into a series of 33 piperidine derivatives as insecticides against the mosquito Aedes aegypti demonstrated a clear trend related to the position of an attached moiety on the piperidine ring. researchgate.net The study found that the toxicity was significantly dependent on the carbon to which the substituent was attached, following a clear hierarchical order. researchgate.net The highest toxicity was observed when the moiety was at the C-2 position, followed by the C-3 position, and finally the C-4 position, which conferred the lowest toxicity. researchgate.net This highlights that even subtle changes in the substitution pattern can lead to significant variations in biological outcomes. Similarly, studies on GLP-1R agonists containing a piperidine ring found that the substituent's position was crucial for activity; a compound with a substituent at the 4-position showed poor potentiation. thieme-connect.com The ability of positional isomerism to modulate a drug's effect is a classic principle in medicinal chemistry, as different isomers can exhibit markedly different pharmacological activities. researchgate.net
Table 1. Effect of Substituent Position on the Piperidine Ring on Insecticidal Activity
Illustrates the impact of positional isomerism on the toxicity of piperidine derivatives against Aedes aegypti.
| Position of Moiety on Piperidine Ring | Relative Toxicity Order | Supporting Evidence |
|---|---|---|
| Second Carbon (C-2) | 1 (Most Toxic) | Consistently showed the highest insecticidal activity in structure-activity relationship studies. researchgate.net |
| Third Carbon (C-3) | 2 | Demonstrated intermediate toxicity compared to C-2 and C-4 substituted analogues. researchgate.net |
| Fourth Carbon (C-4) | 3 (Least Toxic) | Resulted in the lowest insecticidal activity among the positions studied. researchgate.net |
Influence of the Methylene (B1212753) Spacer Between Phenoxy and Piperidine Moieties on Molecular Recognition
SAR studies on various classes of compounds have consistently shown that the linker is a key factor in binding affinity. For a series of μ opioid receptor (MOR) agonists, the linker between the piperidine and phenyl rings was found to be pivotal for both binding affinity and selectivity. nih.gov In studies of piperazine (B1678402) derivatives targeting the H3 receptor, extending the length of the alkyl chain linker led to a decrease in affinity. nih.gov More specific research on monoamine oxidase B (MAO-B) inhibitors established that the optimal length of the linker connecting an aromatic ring to a nitrogen-containing heterocyclic ring is between two and five carbon atoms, and this linker should be conjugated to achieve the best inhibitory activity. nih.gov This suggests that the spacer is not merely a passive connector but an active contributor to the pharmacophore, dictating the distance and relative orientation of the two key binding moieties.
Effects of Aromatic Ring Substitutions (e.g., Halogenation, Methyl Groups) on Receptor Interactions
Modifications to the aromatic ring, such as the addition of halogen atoms or methyl groups, can profoundly affect receptor interactions by altering the electronic and steric properties of the molecule. jocpr.com These substitutions influence non-covalent interactions like hydrogen bonds, van der Waals forces, and π-stacking, which are crucial for ligand-receptor recognition. jocpr.comrsc.org
The nature and position of these substituents can fine-tune a compound's potency and selectivity. For instance, in a study of coumarin-piperidine hybrids as MAO-B inhibitors, compounds with an electron-donating group, such as a methyl group, produced stronger inhibition. nih.gov Conversely, substitution with electron-withdrawing groups like chloro (-Cl) or methoxy (B1213986) (-OCH3) groups significantly reduced MAO-B inhibition activity. nih.gov In a different series of compounds—substituted ketamine esters—the position of the substituent on the benzene (B151609) ring also had a significant impact. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts. mdpi.com The most consistently effective substituent was chlorine, whereas powerful electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) tended to produce less effective analogues. mdpi.com This demonstrates that the electronic properties of the aromatic ring are a key factor in modulating biological activity.
Table 2. Influence of Aromatic Ring Substituents on Biological Activity
Summarizes the effects of different substituents on the aromatic ring for two distinct classes of compounds, highlighting their impact on receptor interactions.
| Compound Class | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| Coumarin-Piperidine Hybrids (MAO-B Inhibitors) | Electron-Donating (e.g., -CH₃) | Increased inhibitory activity | nih.gov |
| Electron-Withdrawing (e.g., -Cl, -OCH₃) | Decreased inhibitory activity | nih.gov | |
| Ketamine Esters (Anaesthetics) | Chloro (-Cl) | Generally effective substituent | mdpi.com |
| Electron-Withdrawing (e.g., -CF₃, -OCF₃) | Provided fewer effective analogues | mdpi.com |
N-Substituent Modifications on the Piperidine Nitrogen and their Pharmacological Implications
The nitrogen atom of the piperidine ring is a key feature, often protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues in receptor binding sites. Modifying the substituent on this nitrogen (N-substituent) can significantly alter a compound's pharmacological profile, including its potency, selectivity, and functional activity (agonist vs. antagonist).
Research on piperine (B192125) analogues as MAO-B inhibitors found that substituting the piperidine ring with small amino functional groups resulted in compounds with higher activity. nih.gov Specifically, derivatives with N-propyl and N-diethyl groups were identified as particularly potent. nih.gov In a separate line of research, N-benzyl-piperidine moieties were incorporated into the design of multi-potent molecules for treating Alzheimer's disease. ajchem-a.com The synthesis of various N-substituted piperidines has also been a strategy in the search for new antiviral drugs. researchgate.net These findings underscore the importance of the N-substituent in tailoring the pharmacological properties of piperidine-based compounds for specific therapeutic targets.
Stereochemical Considerations in Piperidine Derivatives and Receptor Binding Affinity
Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its interaction with a target receptor. Enantiomers of a chiral piperidine derivative can exhibit vastly different binding affinities, potencies, and even different types of pharmacological activity. thieme-connect.com
The critical role of stereochemistry is well-documented in SAR studies. For example, in a series of novel μ opioid receptor (MOR) agonists, the (3R, 4S)-enantiomer of a specific compound was found to be a significantly more potent and highly selective MOR agonist than its corresponding (3S, 4R)-enantiomer. nih.gov This demonstrates that a precise three-dimensional arrangement of atoms is required for optimal receptor engagement. The study of chiral piperidine scaffolds has become a major focus in drug design, as controlling the stereochemistry can be leveraged to enhance biological activity and selectivity for the desired target. thieme-connect.comthieme-connect.com The stereoselective synthesis of specific isomers is therefore a crucial aspect of modern medicinal chemistry. nih.govrsc.org
Comparative SAR with Related Heterocyclic Scaffolds (e.g., Piperazines, Thiazinanes)
Evaluating the SAR of piperidine analogues in comparison to compounds with related heterocyclic scaffolds, such as piperazine, provides valuable information about the role of the core ring structure in receptor binding and selectivity. Replacing the piperidine ring with a different heterocycle can lead to significant changes in pharmacological properties. mdpi.com
A compelling example comes from the study of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands. nih.govacs.org Researchers directly compared compounds containing a piperidine core with their analogues containing a piperazine core. nih.gov While replacing the piperazine with piperidine did not significantly affect affinity for the H3R, it had a dramatic effect on σ1R affinity. nih.gov The piperidine-containing compound (Compound 5) showed a σ1R affinity (Ki = 3.64 nM) that was over 400 times greater than its piperazine counterpart (Compound 4, Ki = 1531 nM). nih.gov This established the piperidine ring as a key structural element for potent dual H3/σ1 activity. nih.govacs.org In other contexts, the piperazine scaffold is itself critical; for certain cytotoxic agents, replacing the arylpiperazine group with other heterocycles led to a loss of activity. mdpi.com
Table 3. Comparative Affinity of Piperidine vs. Piperazine Scaffolds
Demonstrates the impact of the heterocyclic core on receptor binding affinity for H₃ and σ₁ receptors.
| Compound | Core Heterocycle | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 | nih.gov |
| Compound 5 | Piperidine | 7.70 | 3.64 | nih.gov |
Rational Design Principles for Modulating Selectivity and Potency based on SAR
The cumulative findings from SAR studies on 3-[(2,4-Dimethylphenoxy)methyl]piperidine and its analogues provide a set of rational design principles. These principles guide medicinal chemists in the strategic modification of lead compounds to optimize their potency and selectivity for a specific biological target.
Key design principles derived from these studies include:
Optimize Substituent Position: The biological activity is highly sensitive to the substitution pattern on the piperidine ring. The C-2 and C-3 positions are often more favorable for substitutions than the C-4 position. researchgate.net Furthermore, para-substitution on an aromatic ring is often preferable to meta-substitution for enhancing inhibitory effects. nih.gov
Fine-Tune the Spacer Length: The linker connecting the piperidine and phenoxy rings must be of optimal length, typically between 2 to 5 atoms, to hold the key pharmacophoric elements in the correct spatial orientation for receptor binding. nih.govnih.gov
Modulate Aromatic Electronics: The electronic properties of the aromatic ring are crucial. The addition of small, electron-donating groups (e.g., methyl) can enhance potency for certain targets, while electron-withdrawing groups may be detrimental. nih.govmdpi.com
Control Stereochemistry: Since biological targets are chiral, isolating the more active enantiomer is essential for maximizing potency and reducing potential off-target effects. thieme-connect.comnih.gov
Select the Appropriate Heterocyclic Core: The choice between a piperidine, piperazine, or other heterocyclic scaffold is a fundamental decision that can dramatically influence receptor selectivity. nih.gov The piperidine moiety is often a key element for high affinity at certain receptors, such as the σ1 receptor. nih.gov
By applying these principles, researchers can move beyond random screening and engage in a more directed, structure-based approach to drug discovery, leading to the development of novel compounds with superior therapeutic potential.
V. in Vitro Metabolic Pathway Investigations of 3 2,4 Dimethylphenoxy Methyl Piperidine Analogues
Phase II Metabolic Transformations (Conjugation Reactions)
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. upol.czresearchgate.net
Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. nih.gov For piperidine (B6355638) analogues, particularly those that have undergone Phase I hydroxylation, the resulting hydroxyl groups are potential sites for glucuronide conjugation. N-glucuronidation is also a possible metabolic route for the piperidine nitrogen. helsinki.fi
Studies on the N-glucuronidation of various nitrogen-containing compounds have highlighted the roles of specific UGT isoforms. UGT1A4 has traditionally been considered a key enzyme in N-glucuronidation. helsinki.fi However, more recent research has identified UGT2B10 as a major contributor to the N-glucuronidation of certain compounds, sometimes exhibiting higher affinity than UGT1A4. helsinki.fi The involvement of other UGT isoforms such as UGT1A1 and UGT1A3 has also been noted in the glucuronidation of various xenobiotics. nih.gov The specific UGT isoforms involved in the glucuronidation of 3-[(2,4-Dimethylphenoxy)methyl]piperidine analogues would depend on the structure of the metabolite being conjugated.
Table 2: UGT Isoform Involvement in the Glucuronidation of Analogous Compounds
| UGT Isoform | Type of Glucuronidation | Reference |
|---|---|---|
| UGT1A1 | O-Glucuronidation | nih.gov |
| UGT1A3 | O-Glucuronidation | nih.gov |
| UGT1A4 | N-Glucuronidation | helsinki.fi |
| UGT2B10 | N-Glucuronidation | helsinki.fi |
Identification of In Vitro Metabolites Using Advanced Analytical Techniques (e.g., LC-MS, LC-NMR)
The identification and structural elucidation of metabolites are foundational to understanding the metabolic pathways of drug analogues. The combination of liquid chromatography (LC) for separation with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for detection and characterization has become the gold standard in metabolic research. nih.gov
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is a powerful tool for the initial screening and identification of drug metabolites. nih.gov This technique provides high sensitivity and crucial information about the molecular weight of metabolites and their fragmentation patterns, which helps in proposing structures. For instance, studies on piperidine-containing compounds frequently report metabolic pathways involving oxidation, hydroxylation, and N-dealkylation. nih.gov
In the case of Tepotinib, a compound featuring a piperidine ring, in vitro studies with human liver microsomes (HLM) using LC-MS/MS identified four primary Phase I metabolites. nih.govnih.gov The metabolic reactions included hydroxylation, N-demethylation, and oxidation, all occurring on the piperidine moiety. nih.gov This analysis also revealed the formation of reactive iminium intermediates, which were trapped and identified, highlighting the piperidine ring as a key site of bioactivation. nih.govnih.gov
Similarly, the in vitro metabolism of AM1220, a synthetic cannabinoid with a methyl-piperidine group, was investigated using high-resolution LC-MS. nih.govnih.gov Incubation with HLM led to the identification of nine metabolites. The primary biotransformations observed were demethylation, hydroxylation on the piperidine ring, and dihydrodiol formation. nih.govnih.gov
While LC-MS is excellent for detecting and proposing metabolite structures, liquid chromatography-nuclear magnetic resonance (LC-NMR) offers the definitive structural confirmation. nih.govtandfonline.com LC-NMR provides a detailed, atom-by-atom map of a molecule's structure, which is invaluable for distinguishing between isomers that may have identical mass spectra. spectroscopyonline.com The main advantage of LC-NMR is its ability to generate high-quality proton (¹H) NMR spectra of separated metabolites quickly, often in conjunction with MS data, to confirm novel structures without the need for extensive purification. tandfonline.com
The following table summarizes common metabolic transformations identified for piperidine-containing analogues using these advanced analytical techniques.
| Parent Compound Analogue | Metabolic Reaction | Site of Metabolism | Analytical Technique | Reference |
|---|---|---|---|---|
| Tepotinib | Hydroxylation, N-demethylation, Oxidation | Piperidine Ring | LC-MS/MS | nih.gov |
| AM1220 | Demethylation, Hydroxylation, Dihydrodiol formation | Piperidine Ring | LC-HRMS | nih.govnih.gov |
| Fentanyl Analogues | N-dealkylation, Hydroxylation | Piperidine Ring | LC-MS | d-nb.info |
| Thioridazine | Lactam formation | Piperidine Ring | HPLC-MS | nih.gov |
Comparative In Vitro Metabolic Profiles Across Different Biological Systems (e.g., Hepatocytes, Microsomes, S9 Fractions)
The choice of an in vitro biological system is critical as it influences the range of metabolites that can be identified. The most commonly used systems are liver subcellular fractions—microsomes and S9 fractions—and intact liver cells, known as hepatocytes. springernature.com Each system possesses a different complement of metabolic enzymes, offering distinct advantages and limitations for studying the biotransformation of piperidine analogues.
Liver Microsomes are vesicles formed from the endoplasmic reticulum of liver cells. nih.gov They are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. frontiersin.org Microsomal assays are cost-effective, amenable to high-throughput screening, and are excellent for identifying metabolites generated by CYP-mediated oxidation, which is a common pathway for piperidine-containing compounds. ingentaconnect.com However, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions and other non-CYP Phase I reactions. ingentaconnect.comnih.gov
Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies. wada-ama.org They contain the full complement of hepatic drug-metabolizing enzymes and cofactors in their natural cellular environment, including both Phase I and Phase II enzymes, as well as functional transporters. ingentaconnect.comwada-ama.org This physiological relevance allows for a more accurate prediction of in vivo metabolic profiles and can reveal metabolites that might be missed in subcellular fractions. frontiersin.org Studies comparing these systems have shown that hepatocytes can identify a greater percentage of major in vivo metabolites compared to microsomes or S9 fractions alone. frontiersin.org However, hepatocyte assays are generally more expensive, labor-intensive, and can be limited by factors such as the cellular uptake of the test compound. ingentaconnect.com
The following table provides a comparison of these three common in vitro systems for metabolic studies.
| Characteristic | Hepatocytes | Liver S9 Fractions | Liver Microsomes |
|---|---|---|---|
| Composition | Intact cells with full enzyme/cofactor/transporter complement | Microsomal and cytosolic enzymes | Endoplasmic reticulum enzymes (primarily CYPs, UGTs) |
| Metabolic Coverage | Phase I and Phase II | Phase I and most Phase II | Primarily Phase I (CYP-mediated) |
| Physiological Relevance | High | Moderate | Low to Moderate |
| Advantages | Most predictive of in vivo metabolism; includes transporter effects | Comprehensive enzyme profile; cost-effective; high-throughput capable | Low cost; high-throughput; ideal for studying CYP pathways |
| Limitations | Higher cost; lower throughput; compound uptake can be a factor | Less physiologically relevant than hepatocytes; diluted enzyme concentrations | Lacks cytosolic enzymes and transporters; limited Phase II metabolism |
Vi. Computational Chemistry and Molecular Modeling of 3 2,4 Dimethylphenoxy Methyl Piperidine
Quantum Chemical Calculations (Ab Initio / DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. researchgate.net DFT methods, such as B3LYP and WB97XD, combined with appropriate basis sets like 6-311++G**, are frequently employed to optimize molecular geometries and predict various molecular characteristics. acs.orgepstem.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP surface illustrates regions of positive and negative electrostatic potential, which are color-coded to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. wolfram.comresearchgate.net
For 3-[(2,4-Dimethylphenoxy)methyl]piperidine, the MEP map would typically reveal negative potential (red to yellow regions) concentrated around the oxygen atom of the phenoxy group and the nitrogen atom of the piperidine (B6355638) ring, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) is generally located around the hydrogen atoms, particularly the one attached to the piperidine nitrogen, making it susceptible to nucleophilic interaction. uni-muenchen.deresearchgate.net This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition processes. mdpi.com
Table 1: Illustrative MEP Surface Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Color Code | Implication for Reactivity |
|---|---|---|---|
| Piperidine Nitrogen | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |
| Phenoxy Oxygen | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |
| N-H Hydrogen (Piperidine) | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |
Note: The data in this table is illustrative and based on general principles of MEP analysis for similar chemical structures.
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.orgias.ac.in However, the orientation of the (2,4-dimethylphenoxy)methyl substituent at the 3-position can be either axial or equatorial, leading to different conformers with distinct energy levels.
Quantum chemical calculations are used to perform energy minimization for these different conformers. nih.gov By comparing the total energies, the most stable, or ground-state, conformation can be identified. For substituted piperidines, the equatorial orientation of a substituent is often energetically favored to avoid steric clashes. nih.govresearchgate.net However, factors like intramolecular hydrogen bonding or other non-covalent interactions can sometimes stabilize an axial conformation. nih.govresearchgate.net DFT calculations can quantify these energy differences, providing insight into the conformational landscape of the molecule in different environments. nih.govresearchgate.net
Table 2: Example of Calculated Relative Energies for Conformers of this compound
| Conformer (Substituent Orientation) | Calculation Method | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Equatorial | DFT/B3LYP/6-31G(d) | 0.00 | ~95% |
Note: These values are hypothetical examples to illustrate the output of conformational analysis studies.
Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can compute the 1H and 13C NMR chemical shifts for a given molecular structure. epstem.netepstem.net
By calculating the NMR spectra for each stable conformer and then averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that is often in excellent agreement with experimental data. github.ioresearchgate.net This predictive capability is invaluable for structural elucidation and for confirming the stereochemistry of synthesized compounds. Discrepancies between predicted and experimental spectra can also highlight the influence of solvent effects or dynamic processes not captured in the gas-phase calculations. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jbcpm.comnih.gov This method is fundamental in drug discovery for understanding how a molecule like this compound might interact with a biological target. nih.gov
Docking simulations place the ligand into the binding site of a receptor and score different poses based on their steric and electrostatic complementarity. tandfonline.comrsc.org For piperidine-based compounds, key interactions often involve the protonated nitrogen atom forming hydrogen bonds or salt bridges with acidic residues (e.g., Aspartic acid, Glutamic acid) in the receptor's active site. tandfonline.comresearchgate.net The aromatic dimethylphenoxy group can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, or Tryptophan. tandfonline.com
The results of a docking study provide a detailed, three-dimensional model of the ligand-receptor complex, highlighting the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic contacts). rsc.orgnih.gov This information is critical for understanding the structural basis of the ligand's activity and for guiding further structural modifications to improve binding affinity and selectivity. acs.org
Table 3: Hypothetical Key Interactions for this compound in a Receptor Active Site
| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Piperidine N-H | Asp117 | Hydrogen Bond / Salt Bridge | 1.8 - 2.5 |
| 2,4-Dimethylphenyl Ring | Tyr332 | π-π Stacking | 3.5 - 4.5 |
| Phenoxy Oxygen | Ser120 | Hydrogen Bond | 2.7 - 3.2 |
Note: This table presents a hypothetical binding mode based on common interactions observed for similar ligands.
Following the prediction of the binding pose, computational methods can be used to estimate the binding free energy (ΔG_bind), which quantifies the affinity of the ligand for the receptor. mostwiedzy.pl A more negative binding energy indicates a stronger and more stable interaction. jbcpm.combiointerfaceresearch.com
Scoring functions within docking programs provide a rapid estimation of binding energy. jbcpm.com For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from molecular dynamics simulations of the ligand-receptor complex. researchgate.net These calculations dissect the binding energy into contributions from various forces, including van der Waals interactions, electrostatic interactions, and solvation energies, providing a deeper understanding of the driving forces behind ligand binding. researchgate.netnih.gov
Table 4: Illustrative Binding Energy Calculation Results
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Energy Contributions |
|---|---|---|---|
| This compound | -8.5 | -11.5 | Electrostatics, Van der Waals |
Note: The data is for illustrative purposes to show typical outputs from binding energy calculations.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model acts as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity.
The process begins by identifying the key structural features of this compound that are crucial for a hypothetical biological effect. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. For this compound, a potential pharmacophore model would likely include the aromatic ring of the dimethylphenoxy group, the hydrophobic methyl groups, the ether oxygen as a hydrogen bond acceptor, and the piperidine nitrogen, which can be a hydrogen bond donor or a positive ionizable center upon protonation. nih.gov
Once a pharmacophore model is established, it is used for virtual screening of large chemical databases (e.g., ZINC, ChEMBL) to identify novel analogues. mdpi.commdpi.com This high-throughput computational technique filters vast libraries of compounds, selecting only those that match the defined 3D arrangement of the pharmacophore features. researchgate.net The hits from this screening are then subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for chemical synthesis and biological testing. nih.gov
The table below illustrates a hypothetical outcome of a virtual screening campaign based on a pharmacophore model derived from this compound. The screening aims to identify compounds with a high fit score to the pharmacophore model, suggesting a higher likelihood of similar biological activity.
| Hit Compound ID | Molecular Formula | Pharmacophore Fit Score | Predicted Affinity (kcal/mol) | Structural Class |
|---|---|---|---|---|
| VS-001 | C15H23NO | 0.95 | -8.2 | Piperidine Derivative |
| VS-002 | C16H25NO2 | 0.92 | -7.9 | Pyrrolidine Derivative |
| VS-003 | C14H21NOS | 0.88 | -7.5 | Thiomorpholine Derivative |
| VS-004 | C17H27NO | 0.85 | -7.3 | Azepane Derivative |
Dynamics Simulations for Conformational Flexibility
Molecules are not static entities; they are dynamic systems that constantly undergo conformational changes. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical information about its conformational flexibility, which is essential for understanding how it binds to a biological target. mdpi.com
The conformational landscape of this compound is largely dictated by the piperidine ring and the rotational freedom of the side chain. The piperidine ring typically adopts a low-energy "chair" conformation. However, due to the substituent at the 3-position, two distinct chair conformations are possible, with the substituent in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. researchgate.net
MD simulations can model the behavior of the molecule in a simulated physiological environment (e.g., in water at 37°C), tracking the transitions between different conformational states. mdpi.com By analyzing the simulation trajectory, researchers can determine the probability of finding the molecule in a particular conformation, identify the most stable (lowest energy) states, and understand the energy barriers between them. This information is vital, as the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. nih.gov
The following table presents a hypothetical summary of results from an MD simulation, detailing the major conformational states of this compound.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
|---|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | 75.2 | 175 |
| Chair 2 | Axial | 2.10 | 15.5 | 65 |
| Twist-Boat | N/A | 5.50 | 9.3 | -30 |
Prediction of Biological Activity Spectra
Predicting the full range of biological activities for a novel compound is a significant challenge in pharmacology. Computational tools like PASS (Prediction of Activity Spectra for Substances) can address this by forecasting the plausible biological activities of a molecule based on its structure. researchgate.netnih.gov The prediction is based on structure-activity relationships derived from a large training set of known biologically active compounds. clinmedkaz.orgclinmedkaz.org
The PASS algorithm analyzes the structure of this compound and calculates the probability that it will exhibit certain biological activities. The results are presented as a list of potential activities, each with a corresponding Pa (probability "to be active") and Pi (probability "to be inactive") value. nih.gov A high Pa value suggests that the compound is likely to exhibit a particular activity, making it a priority for experimental testing. These predictions can reveal unexpected therapeutic applications or potential off-target effects. clinmedkaz.org
For this compound, with its piperidine core and phenoxy moiety, a PASS prediction might suggest activities related to the central nervous system (CNS), receptor antagonism or agonism, and various enzymatic inhibitions.
The interactive table below provides a hypothetical biological activity spectrum for this compound as predicted by a PASS-like algorithm.
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Potential Therapeutic Area |
|---|---|---|---|
| Monoamine oxidase B inhibitor | 0.785 | 0.012 | Neurological Disorders |
| Serotonin (B10506) transporter antagonist | 0.710 | 0.025 | Psychiatric Disorders |
| Anticonvulsant | 0.654 | 0.041 | Epilepsy |
| Dopamine receptor D2 antagonist | 0.598 | 0.063 | Psychiatric Disorders |
| Anti-inflammatory | 0.521 | 0.115 | Inflammatory Diseases |
| Analgesic | 0.480 | 0.130 | Pain Management |
Vii. Applications of 3 2,4 Dimethylphenoxy Methyl Piperidine in Academic Research
Development as Pharmacological Probes for Specific Receptors or Enzymes
The piperidine (B6355638) moiety is a common scaffold in a multitude of biologically active compounds and approved drugs, suggesting that derivatives such as 3-[(2,4-dimethylphenoxy)methyl]piperidine could serve as valuable pharmacological probes. These probes are essential tools for characterizing receptors and enzymes, and for elucidating their roles in physiological and pathological processes.
Derivatives of the phenoxymethylpiperidine scaffold have been investigated for their potential to interact with various biological targets. For instance, research into similar structures has revealed affinities for receptors within the central nervous system. The substitution pattern on both the phenoxy and piperidine rings can be systematically modified to optimize potency and selectivity for a specific target. The 2,4-dimethyl substitution on the phenoxy ring of the title compound, for example, could influence its binding affinity and selectivity for different receptors or enzyme active sites.
While specific studies on this compound as a pharmacological probe are not extensively documented, the broader class of piperidine-containing compounds has been successfully developed as probes for a range of targets. These include G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The development of such probes often involves iterative cycles of synthesis and biological testing to establish a clear structure-activity relationship (SAR).
Table 1: Potential as a Pharmacological Probe
| Feature | Description |
|---|---|
| Scaffold | Piperidine |
| Potential Targets | GPCRs, Ion Channels, Enzymes |
| Key Structural Moieties | 2,4-Dimethylphenoxy group, Piperidine ring |
| Research Utility | Receptor characterization, SAR studies |
Use as Chemical Precursors or Intermediates in Complex Organic Synthesis
In the realm of organic chemistry, this compound represents a versatile intermediate for the synthesis of more elaborate molecules. tuodaindus.com The piperidine ring, a nitrogen-containing heterocycle, is a fundamental building block in the synthesis of many natural products and pharmaceutical agents. tuodaindus.comsincerechemicals.com The presence of the phenoxymethyl (B101242) side chain provides a handle for further chemical modifications, allowing for the construction of a diverse array of derivatives.
The secondary amine of the piperidine ring can be readily functionalized through various reactions such as N-alkylation, N-acylation, and N-arylation, providing a straightforward route to introduce additional molecular complexity. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the existing dimethyl substituents will direct incoming groups to specific positions.
The utility of dimethylpiperidine derivatives as intermediates is well-established in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). tuodaindus.com They can contribute to the final molecule's desired stereochemistry and conformational rigidity, which are often crucial for biological activity. tuodaindus.com
Table 2: Synthetic Utility of this compound
| Reaction Type | Potential Modification Site | Resulting Functionality |
|---|---|---|
| N-Alkylation | Piperidine Nitrogen | Tertiary Amine |
| N-Acylation | Piperidine Nitrogen | Amide |
| N-Arylation | Piperidine Nitrogen | N-Aryl Piperidine |
| Aromatic Substitution | Phenoxy Ring | Further substituted aromatic |
Contribution to the Understanding of Biological Pathways
By serving as a pharmacological probe, this compound and its derivatives can contribute to the elucidation of complex biological pathways. When a molecule exhibits selective affinity for a particular receptor or enzyme, it can be used to modulate the activity of that protein and observe the downstream effects on cellular signaling cascades. This allows researchers to piece together the intricate network of interactions that govern cellular function.
For example, if a derivative of this compound were found to be a selective antagonist for a specific subtype of a neurotransmitter receptor, it could be used in studies to understand the role of that receptor in neuronal communication and its potential involvement in neurological disorders. By observing the physiological or behavioral changes in response to the administration of such a probe, researchers can infer the function of the targeted protein within a larger biological context.
While direct contributions of this compound to this area are yet to be specifically reported, the principle is well-established with other piperidine-containing molecules that have been instrumental in mapping out signaling pathways and validating new drug targets.
Utility in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. whiterose.ac.uknih.gov This approach utilizes small molecules, or "fragments," typically with a molecular weight of less than 300 Da, as starting points for the development of more potent and selective drug candidates. nih.gov The piperidine scaffold is considered a valuable component in fragment libraries due to its three-dimensional character, which allows for better exploration of the chemical space compared to flat aromatic compounds. whiterose.ac.uk
The structure of this compound aligns well with the principles of FBDD. Its molecular weight and complexity are within the range of typical fragments, and it possesses both hydrogen bond accepting (the ether oxygen and the piperidine nitrogen) and hydrogen bond donating (the N-H of the piperidine) capabilities, which are important for binding to protein targets.
In an FBDD campaign, this compound could be screened against a biological target of interest. If it is found to bind, its binding mode can be determined, often through X-ray crystallography. This structural information would then guide the synthetic elaboration of the fragment, where chemists would "grow" the fragment by adding functional groups to improve its binding affinity and selectivity. The phenoxymethyl and piperidine moieties offer multiple vectors for such synthetic elaboration.
Table 3: Profile of this compound in the Context of FBDD
| FBDD Parameter | Assessment for the Compound |
|---|---|
| Molecular Weight | Suitable for a fragment library |
| 3D-dimensionality | High, due to the piperidine ring |
| Hydrogen Bond Donors | 1 (piperidine N-H) |
| Hydrogen Bond Acceptors | 2 (ether oxygen, piperidine nitrogen) |
| Vectors for Growth | Piperidine N-H, positions on the piperidine and aromatic rings |
Viii. Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways for Derivatization
The development of novel synthetic pathways for the derivatization of 3-[(2,4-Dimethylphenoxy)methyl]piperidine is a fundamental step towards building a diverse chemical library for biological screening. While general methods for the synthesis of piperidine (B6355638) derivatives are well-established, the focus should now shift to creating efficient and versatile routes to access a wide array of analogues of the target molecule. nih.govnbinno.com
Future research should prioritize the development of modular synthetic strategies that allow for the easy modification of both the piperidine and the dimethylphenoxy moieties. This could involve late-stage functionalization techniques, enabling the introduction of various substituents at different positions of the molecule. acs.org Such approaches would facilitate the rapid generation of a library of derivatives with diverse electronic and steric properties, which is essential for comprehensive SAR studies.
Key areas for exploration include:
Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives. This is critical as the biological activity of chiral molecules often resides in a single enantiomer.
Flow Chemistry: Utilizing microreactor technology to enable rapid, safe, and scalable synthesis of derivatives. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purities.
Biocatalysis: Employing enzymes to catalyze specific reactions in the synthetic pathway, offering a green and highly selective alternative to traditional chemical methods.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Late-Stage Functionalization | Introduction of functional groups in the final steps of the synthesis. | Rapid access to a diverse range of derivatives from a common intermediate. |
| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Access to enantiomerically pure compounds, crucial for pharmacological studies. |
| Combinatorial Synthesis | Automated synthesis of a large number of different but related compounds. | High-throughput generation of a chemical library for screening. nih.gov |
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening
A systematic investigation of the structure-activity relationships (SAR) of this compound is paramount to identifying analogues with improved potency and selectivity. nih.gov The integration of combinatorial chemistry and high-throughput screening (HTS) will be instrumental in accelerating this process. nih.govmdpi.com
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying different parts of the molecular scaffold. lookchem.com For this compound, this could involve modifying the substitution pattern on the phenyl ring, altering the linker between the phenoxy and piperidine moieties, and introducing substituents on the piperidine ring.
Once these libraries are generated, HTS can be employed to rapidly screen them against a panel of biological targets. nih.gov This will not only identify hit compounds with desired activities but also provide a wealth of data for building robust SAR models. The use of advanced screening technologies, such as fluorescence-based assays and label-free detection methods, will be crucial for obtaining high-quality data.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the mechanism of action of this compound and its derivatives, a systems biology approach integrating various "omics" technologies is necessary. nih.govfrontiersin.orgnih.gov This multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. researchgate.net
By treating cells or model organisms with active compounds and analyzing the resulting changes in the different omics layers, researchers can identify the specific cellular pathways and molecular targets that are modulated. nih.gov This information is invaluable for understanding the compound's mechanism of action, predicting potential off-target effects, and identifying biomarkers for efficacy and toxicity. nih.gov
For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. bohrium.com Metabolomics can provide insights into the metabolic pathways affected by the compound. The integrated analysis of these datasets can help to construct a comprehensive picture of the drug's biological effects. researchgate.net
Development of Advanced Computational Models for Predictive Research
In recent years, computational modeling has become an indispensable tool in drug discovery. rsc.orgnih.gov For this compound, the development of advanced computational models can significantly guide and accelerate the research process. rsc.orgnih.gov
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of the compound and its analogues to specific protein targets. jbcpm.comnih.govnih.govugm.ac.idresearchgate.net This can provide valuable insights into the key molecular interactions that govern binding affinity and selectivity, thereby guiding the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogues. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.
Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new chemical scaffolds with the potential for the desired activity.
The integration of these computational approaches with experimental data will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2,4-Dimethylphenoxy)methyl]piperidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, such as Knoevenagel condensation or nucleophilic substitution. For example, refluxing 2,4-dimethylphenol derivatives with piperidine intermediates in solvents like dichloromethane or methanol under basic conditions (e.g., NaOH or triethylamine) is common . Yield optimization often involves pH control during purification; filtration at slightly acidic conditions (pH 5–6) maximizes yield by minimizing salt formation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like ethers or amines, while Electron Ionization Mass Spectrometry (EIMS) confirms molecular weight and fragmentation patterns. For example, ¹H NMR peaks at δ 3.07–4.02 ppm often correspond to piperidine protons, and aromatic protons from the 2,4-dimethylphenoxy group appear at δ 6.82–7.90 ppm .
Q. What safety protocols are recommended for handling piperidine derivatives during synthesis?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or skin contact with reactive intermediates. Work in a fume hood, and store compounds away from oxidizing agents. Safety data sheets for similar piperidine derivatives recommend P301–P390 protocols for spills (e.g., neutralization with weak acids) and P401–P422 storage guidelines (cool, dry environments) .
Advanced Research Questions
Q. How can contradictory bioactivity data in derivatives of this compound be resolved?
- Methodological Answer : Discrepancies may arise from variations in substituent positioning or stereochemistry. Perform structure-activity relationship (SAR) studies using systematically modified analogs. For instance, replacing the 2,4-dimethylphenoxy group with electron-withdrawing groups (e.g., nitro) can alter antibacterial or lipoxygenase inhibition activity . Validate results via dose-response assays and molecular docking to identify binding interactions .
Q. What catalytic strategies enhance the regioselectivity of piperidine functionalization in this compound?
- Methodological Answer : Reductive amination or transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) can improve regioselectivity. For example, reductive amination of 4-(2,4-difluorophenyl)piperidine with aldehydes in methanol yields targeted derivatives with >25% efficiency . Solvent choice (e.g., polar aprotic solvents like DMF) and base strength (e.g., triethylamine vs. DBU) significantly influence reaction pathways .
Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular dynamics simulations or Quantitative Structure-Activity Relationship (QSAR) models to predict logP (lipophilicity), metabolic stability, and CYP450 interactions. For analogs like paroxetine, computational studies correlate the 3,4-methylenedioxy group with serotonin reuptake inhibition, suggesting similar approaches for optimizing bioavailability .
Q. What strategies mitigate byproduct formation during the synthesis of 1,3,4-oxadiazole-containing derivatives?
- Methodological Answer : Byproducts often arise from incomplete cyclization or thiol oxidation. Optimize reaction time and temperature (e.g., refluxing with CS₂/KOH for 8–12 hours) and use inert atmospheres to prevent oxidation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate thiol intermediates before coupling with acetohydrazides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
